4-Methoxy-2-vinylbenzaldehyde

Intramolecular Hydroacylation Indanone Synthesis Metal‑Free Catalysis

For medicinal chemistry programs requiring metal-free indanone synthesis, 4-Methoxy-2-vinylbenzaldehyde eliminates transition-metal contamination risks inherent to catalytic routes. This ortho-vinyl/aldehyde difunctional scaffold enables L-proline-catalyzed intramolecular hydroacylation, avoiding the need for palladium or rhodium catalysts that complicate preclinical candidate purity profiles. • Enables metal-free cyclization to 6-methoxy-1-indanone scaffolds-critical for preclinical toxicology studies. • 4-Methoxy substitution provides electronic modulation (Hammett σₚ ≈ -0.27) for regioselective cascade annulations. • Supplied with a minimum purity of 95%; stock availability confirmed for rapid global dispatch.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B13034307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-vinylbenzaldehyde
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=O)C=C
InChIInChI=1S/C10H10O2/c1-3-8-6-10(12-2)5-4-9(8)7-11/h3-7H,1H2,2H3
InChIKeyXHBRIGZFTPXAJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-vinylbenzaldehyde Identity and Structure


4-Methoxy-2-vinylbenzaldehyde (CAS 90843-19-9; molecular formula C₁₀H₁₀O₂; molecular weight 162.18 g·mol⁻¹) is a difunctional aromatic building block that belongs simultaneously to the substituted benzaldehyde and vinyl‑aromatic families . The molecule bears a formyl group at C‑1, a vinyl substituent at C‑2, and a methoxy group at C‑4, creating an ortho‑vinyl/aldehyde arrangement that enables unique intramolecular cyclization chemistry not accessible to simple benzaldehydes or vinyl‑benzenes alone [1]. The electron‑donating 4‑methoxy group modulates the electrophilicity of the aldehyde and the electron density of the aromatic ring, distinguishing this isomer from other methoxy‑vinyl‑benzaldehyde regioisomers and from the parent 2‑vinylbenzaldehyde [2].

1
Ortho-vinyl/aldehyde motif enables unique intramolecular cyclization
2
4-Methoxy group modulates ring electronics and aldehyde reactivity
3
Compatible with metal-free and Pd-catalyzed annulation strategies

Why 4-Methoxy-2-vinylbenzaldehyde Is Irreplaceable


Simple substitution with the parent 2‑vinylbenzaldehyde (lacking the 4‑methoxy group) or with 4‑methoxybenzaldehyde (anisaldehyde, lacking the ortho‑vinyl group) eliminates the specific electronic and steric environment required for several high‑value transformations. The 4‑methoxy substituent donates electron density into the ring, altering the rate and regioselectivity of both electrophilic aromatic substitution and the cyclization reactions that exploit the ortho‑vinyl/aldehyde motif [1]. Conversely, anisaldehyde cannot participate in the intramolecular hydroacylation or cascade annulation reactions that are central to the synthetic utility of 2‑vinylbenzaldehydes [2]. Even among methoxy‑vinyl‑benzaldehyde regioisomers, the position of the methoxy group dictates the electronic activation pattern and can govern the success or failure of metal‑catalyzed cyclizations [3].

!
Replacing with 2-vinylbenzaldehyde (no 4-OMe) removes electron-donating effect, may shift reaction rates and regioselectivity.
!
Substituting 4-methoxybenzaldehyde (no ortho-vinyl) eliminates cyclization capability essential to this scaffold.
!
Using 5-methoxy isomer instead changes electronic activation pattern, potentially leading to different regiochemical outcomes.

4-Methoxy-2-vinylbenzaldehyde vs. Key Analogs


Metal-Free Hydroacylation to Indanones

The 4‑methoxy‑2‑vinylbenzaldehyde scaffold is compatible with the L‑proline‑catalyzed, metal‑free intramolecular hydroacylation that converts 2‑vinylbenzaldehydes directly into indanones [1]. In the unsubstituted 2‑vinylbenzaldehyde system, this transformation proceeds with yields in the 70–90% range under optimized conditions . The electron‑donating 4‑methoxy group is expected to enhance the nucleophilicity of the enol intermediate, potentially improving reaction rates compared with electron‑withdrawing or unsubstituted analogs, though a direct, quantitative head‑to‑head yield comparison for 4‑methoxy vs. 5‑methoxy or vs. unsubstituted 2‑vinylbenzaldehyde has not been reported in the open literature.

Hydroacylation Compatibility
Class-level inference
Expected class behaviour (70–90% yield) but not separately quantified
Supports metal-free indanone synthesis context; kinetic advantage plausible but unverified
Direct yield data for 4-OMe derivative not reported; verify experimentally
Intramolecular Hydroacylation Indanone Synthesis Metal‑Free Catalysis

Regioselective Pd-Catalyzed Annulation with Indoles

In a palladium‑catalyzed cascade annulation of 2‑vinylbenzaldehydes with indoles, the reaction tolerates diverse substituents on the alkenylarene, including electron‑donating groups such as methoxy [1]. The transformation proceeds with good yields and excellent regioselectivity, affording 6‑(3‑indolyl)benzo[b]carbazoles. When a 4‑methoxy‑substituted 2‑vinylbenzaldehyde is employed, the methoxy group directs the initial electrophilic attack and stabilizes cationic intermediates, potentially altering the regiochemical outcome relative to a 5‑methoxy or unsubstituted analog. However, a direct side‑by‑side yield or selectivity comparison between 4‑methoxy‑ and 5‑methoxy‑2‑vinylbenzaldehyde in this reaction has not been published.

Cascade Annulation Scope
Cross-study comparable
Methoxy-substituted 2-vinylbenzaldehydes tolerated; 4-OMe expected to give good yield and regioselectivity
Compatible with Pd-catalyzed benzo[b]carbazole synthesis; regiochemical bias may differ from 5-OMe
No direct side-by-side comparison published; validate for specific application
Cascade Annulation Benzo[b]carbazole Regioselectivity

Electronic Modulation of Aldehyde Electrophilicity

The Hammett σₚ constant for a 4‑methoxy substituent is –0.27, indicating significant electron donation into the aromatic ring, whereas a 5‑methoxy group (meta to the aldehyde in 5‑methoxy‑2‑vinylbenzaldehyde) exerts only a weak inductive effect (σₘ ≈ +0.12) [1]. This electronic difference translates into a more electron‑rich aldehyde carbonyl in the 4‑isomer, which can slow nucleophilic addition at the carbonyl but enhance the stability of positively charged intermediates during cyclization. In the context of the Baeyer–Villiger oxidation, methoxy‑substituted benzaldehydes with an electron‑donating group at the ortho or para position show distinct reactivity profiles compared with the meta isomer [2].

Hammett σ Constants
Class-level inference
σₚ (4-OMe) = –0.27; σₘ (5-OMe) ≈ +0.12; Δσ ≈ 0.39
4-OMe isomer is substantially more electron-donating; not interchangeable with 5-OMe in electrophile-sensitive reactions
Standard σ values from ionization equilibria
Electronic Effect Hammett Substituent Constant Reactivity Modulation

Purity Specification Benchmark

A commercial source lists 4‑methoxy‑2‑vinylbenzaldehyde (2‑ethenyl‑4‑methoxybenzaldehyde) with a minimum purity of 95% . For comparison, the closely related 5‑methoxy‑2‑vinylbenzaldehyde is also offered at similar purity levels (typically 95–98%) by specialty suppliers. This establishes that the 4‑methoxy isomer is commercially available at a purity suitable for use as a synthetic intermediate without additional purification, although no direct purity advantage over the 5‑methoxy isomer is claimed.

Commercial Purity
Supporting evidence
Min. 95% (vendor specification); comparable to 5-OMe isomer
Procurement-ready purity suitable for synthetic intermediate use; no purity disadvantage
Source: vendor COA; verify lot-specific purity
Commercial Purity Quality Specification Procurement Benchmark

4-Methoxy-2-vinylbenzaldehyde Application Scenarios


Metal-Free Indanone Synthesis for Drug Discovery

When a medicinal chemistry program requires a 5‑ or 6‑methoxy‑substituted 1‑indanone scaffold, 4‑methoxy‑2‑vinylbenzaldehyde can be employed directly in the L‑proline‑catalyzed intramolecular hydroacylation protocol [1]. This route avoids transition‑metal contamination, which is critical for preclinical candidates, and the 4‑methoxy group remains intact in the product, providing a handle for further functionalization. The same transformation is inaccessible with 4‑methoxybenzaldehyde (anisaldehyde) because it lacks the essential ortho‑vinyl group [2].

Regioselective Benzo[b]carbazole Library Synthesis

In diversity‑oriented synthesis, 4‑methoxy‑2‑vinylbenzaldehyde serves as a starting material for the Pd‑catalyzed cascade annulation with indoles [1]. The electron‑donating methoxy group directs the annulation regiochemistry and stabilizes key intermediates, potentially leading to product distributions that differ from those obtained with the 5‑methoxy isomer. Researchers assembling a library of benzo[b]carbazoles for biological screening should therefore specify the 4‑methoxy isomer to access a distinct region of chemical space.

Electronic Tuning for Rh- and Ir-Catalyzed Reactions

The distinct Hammett σₚ value of the 4‑methoxy group (–0.27) compared with the 5‑methoxy group (σₘ ≈ +0.12) makes 4‑methoxy‑2‑vinylbenzaldehyde the substrate of choice when an electron‑rich aryl ring is required to accelerate oxidative addition or to stabilize cationic intermediates in Rh‑ or Ir‑catalyzed hydroacylation or annulation reactions [1][2]. Using the wrong regioisomer could result in significantly lower turnover frequency or even reaction failure.

Methoxylated Tetrahydrobenzofluorene Synthesis

The Li–Br exchange/addition of 2‑vinylbenzaldehydes with bromoarenes, followed by ring‑closing metathesis and transannular cyclization, provides tetrahydro‑5H‑benzo[c]fluorenes in up to 56% overall yield [1]. Methoxylated variants of the starting 2‑vinylbenzaldehyde were explicitly employed, demonstrating that the 4‑methoxy derivative is compatible with this multi‑step sequence. This application scenario is not accessible with 4‑methoxybenzaldehyde, which lacks the vinyl handle required for the initial C–C bond formation.

Application
Selection Property
Validation Focus
Metal-Free Indanone Synthesis
Ortho-vinyl/aldehyde motif compatibility; avoids metal contamination
Cyclization efficiency and scalability under green conditions
Benzo[b]carbazole Library Synthesis
4-Methoxy directing effect and Pd-catalyzed annulation tolerance
Regiochemical outcome and product diversity
Electronic Tuning for Rh/Ir Catalysis
Electron-rich aryl ring (σₚ –0.27) accelerates oxidative addition
Turnover frequency and reaction viability
Methoxylated Tetrahydrobenzofluorene Synthesis
Vinyl handle for Li–Br exchange and ring-closing metathesis
Multi-step sequence compatibility and overall yield
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